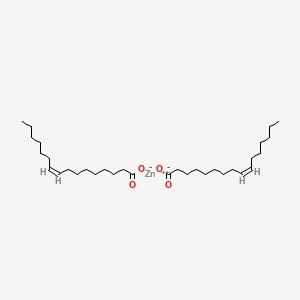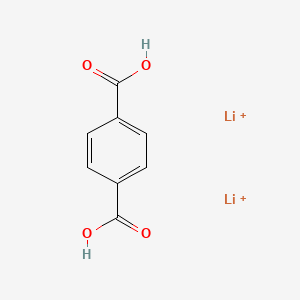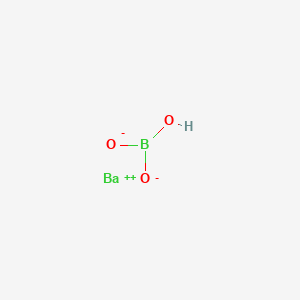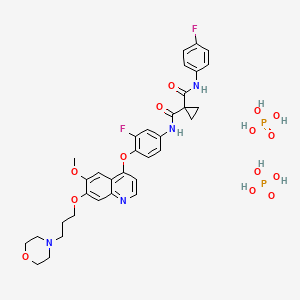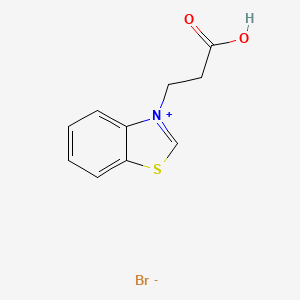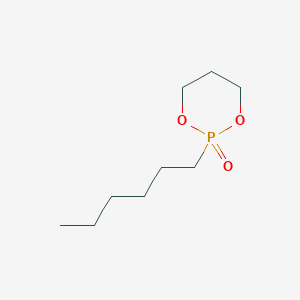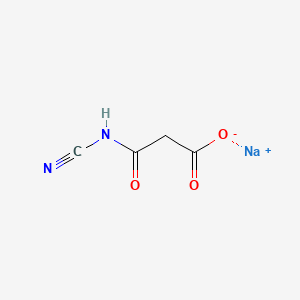
Sodium N-cyanopropionamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium N-cyanopropionamidate is a chemical compound with the molecular formula C4H3N2NaO3 It is known for its unique structure, which includes a cyano group (-CN) and an amidate group (-CONH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-cyanopropionamidate typically involves the reaction of cyanoacetamide with sodium hydroxide. The reaction is carried out in an aqueous medium, where cyanoacetamide is dissolved in water and sodium hydroxide is added gradually. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions to enhance yield and purity. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time. The product is then subjected to multiple purification steps, including crystallization and drying, to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium N-cyanopropionamidate undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions, forming heterocyclic compounds.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Condensation Agents: Such as aldehydes and ketones, are used in condensation reactions.
Hydrolysis Conditions: Typically involve the use of strong acids or bases at elevated temperatures.
Major Products: The major products formed from these reactions include a variety of heterocyclic compounds, carboxylic acids, and amines, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
Sodium N-cyanopropionamidate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Sodium N-cyanopropionamidate involves its interaction with specific molecular targets and pathways. The cyano group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The amidate group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Cyanoacetamide: Shares the cyano and amide functional groups but lacks the sodium ion.
Sodium Cyanide: Contains the cyano group but differs significantly in reactivity and toxicity.
N-cyanopropionamide: Similar structure but without the sodium ion.
Uniqueness: Sodium N-cyanopropionamidate is unique due to the presence of both the cyano and amidate groups, which confer distinct reactivity and potential for diverse applications. Its sodium salt form enhances its solubility and stability, making it more suitable for various industrial and research applications compared to its non-sodium counterparts.
Propriétés
Numéro CAS |
84945-99-3 |
|---|---|
Formule moléculaire |
C4H3N2NaO3 |
Poids moléculaire |
150.07 g/mol |
Nom IUPAC |
sodium;3-(cyanoamino)-3-oxopropanoate |
InChI |
InChI=1S/C4H4N2O3.Na/c5-2-6-3(7)1-4(8)9;/h1H2,(H,6,7)(H,8,9);/q;+1/p-1 |
Clé InChI |
XHABCYSAAWMJEQ-UHFFFAOYSA-M |
SMILES canonique |
C(C(=O)NC#N)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


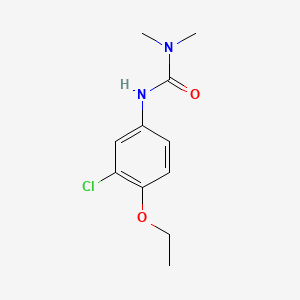
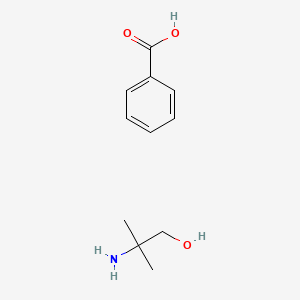
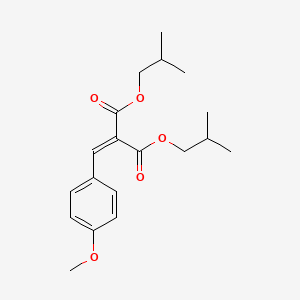
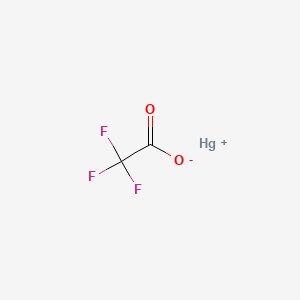
![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)

